
Piperidin-1-yl(piperidin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific piperidine derivative would depend on its exact molecular structure. For example, 2-(Aminomethyl)piperidine has a refractive index of 1.4854 and a density of 0.9406 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Piperidin-1-yl(piperidin-2-yl)methanone and its derivatives have been extensively studied for their synthesis and chemical properties. The synthesis of these compounds involves various chemical reactions, including amidation, Friedel-Crafts acylation, and hydration, providing reasonable overall yields. For example, the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride involved starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, resulting in a 62.4% yield (Zheng Rui, 2010). Structural and thermal analyses of these compounds reveal their stability under various conditions, demonstrating significant potential for further chemical and pharmacological applications.
Antimicrobial Activity
A notable application of piperidin-1-yl(piperidin-2-yl)methanone derivatives is their antimicrobial activity. New derivatives synthesized for this purpose have shown effectiveness against various bacterial and fungal strains. For instance, some compounds exhibited good antimicrobial activity, suggesting their potential as a basis for developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).
Anticancer and Antileukemic Activities
The anticancer and antileukemic potentials of piperidin-1-yl(piperidin-2-yl)methanone derivatives have been explored, revealing promising results. Specific compounds have demonstrated antiproliferative activity against human leukemia cells, highlighting the therapeutic potential of these compounds in cancer treatment. Notably, certain derivatives inhibited the growth of leukemia cells at low concentrations, indicating their potency and efficacy as anticancer agents (K. Vinaya, et al., 2011).
Extraction of Uranium(VI) and Thorium(IV)
In the field of nuclear chemistry, piperidin-1-yl(piperidin-2-yl)methanone derivatives have been applied in the extraction of uranium(VI) and thorium(IV) from nitric acid solutions. This application demonstrates the versatility and utility of these compounds beyond biological activities, contributing to advancements in nuclear waste management and recovery processes (Lu Wei-dong, 2002).
Insecticidal Properties
Investigations into the insecticidal properties of piperidin-1-yl(piperidin-2-yl)methanone derivatives have identified compounds with significant activity against pests such as the armyworm. This research indicates the potential of these compounds in developing new, effective insecticides, contributing to agricultural protection and pest management strategies (Chengrong Ding, et al., 2019).
Safety And Hazards
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new piperidine derivatives and the study of their properties is a promising direction for future research .
Propriétés
IUPAC Name |
piperidin-1-yl(piperidin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h10,12H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABZQVAPYHYSCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(piperidin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



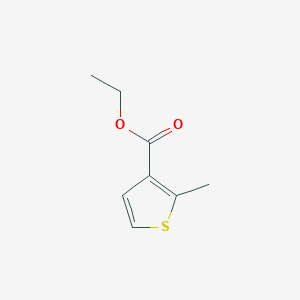
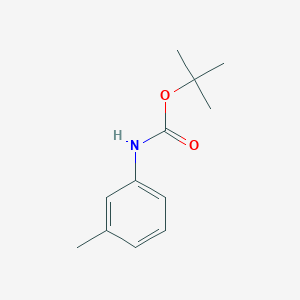

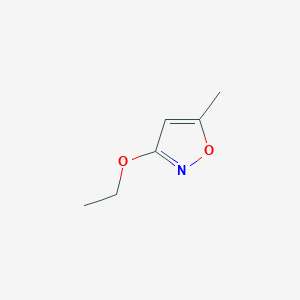

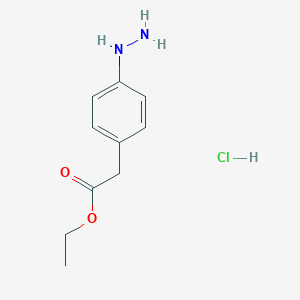
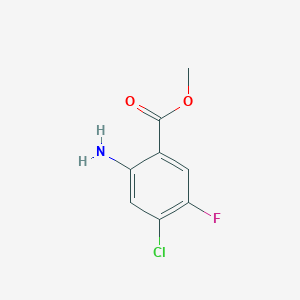


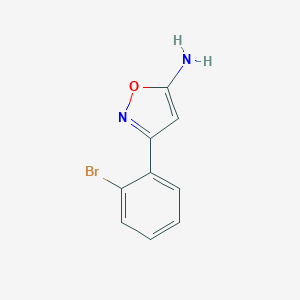
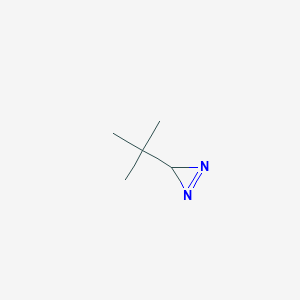
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)